IDH-305 - 1628805-46-8

IDH-305

Catalog Number: EVT-288267
CAS Number: 1628805-46-8
Molecular Formula: C23H22F4N6O2
Molecular Weight: 490.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDH305 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 27, 28, and 6,140 nM for recombinant IDH1R132H, IDH1R132C, and wild-type IDH1, respectively). It reduces R-2-hydroxyglutarate (2-HG) production, a marker of mutant IDH1 activity, and inhibits growth of MCF-10A-IDH1R132H/+ cells in a concentration-dependent manner but has no effect on HCT116 cells expressing mutant IDH2. IDH305 (200 mg/kg) reduces the concentration of tumor 2-HG in an HCT116-IDH1R132H/+ mouse xenograft model. It also suppresses 2-HG production and reduces tumor progression in an HMEX2838-IDH1R132C patient-derived melanoma mouse xenograft model when administered at a dose of 300 mg/kg.
IDH305 is an inhibitor of the citric acid cycle enzyme isocitrate dehydrogenase [NADP] cytoplasmic (isocitrate dehydrogenase 1; IDH1) with mutations at residue R132 (IDH1(R132)), with potential antineoplastic activity. Upon administration, IDH305 specifically inhibits IDH1(R132) mutant forms in the cytoplasm, which inhibits the formation of the oncometabolite 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1(R132)-expressing tumor cells.

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one, also known as IDH305, is a potent and selective mutant IDH1 inhibitor. [] It is a brain-penetrant compound that has demonstrated efficacy in preclinical models and has progressed into human clinical trials for the treatment of cancers with IDH1 mutations. []

2-Hydroxyglutarate (2-HG)

  • Compound Description: 2-Hydroxyglutarate (2-HG) is an oncometabolite that is produced at high levels in cancer cells with IDH1 mutations. [] It is generated by the reduction of α-ketoglutarate (α-KG) by the mutated IDH1 enzyme. [] Elevated 2-HG levels contribute to tumorigenesis by inhibiting α-KG-dependent dioxygenases, including histone and DNA demethylases, which are crucial for regulating the epigenetic state of cells. []
  • Relevance: IDH305 targets and inhibits mutant IDH1, reducing 2-HG production in cancer cells. [] By inhibiting the production of 2-HG, IDH305 aims to restore normal cellular processes and inhibit tumor growth. The effectiveness of IDH305 in reducing 2-HG levels in glioma patients has been investigated using in vivo 3D MRS imaging. []

AG120 (Ivosidenib)

  • Compound Description: AG120, also known as Ivosidenib, is a first-in-class, orally available, targeted inhibitor of mutant IDH1. [, ] It has demonstrated clinical activity in patients with IDH1-mutated relapsed or refractory AML, leading to complete remissions and durable responses. []
  • Relevance: Similar to (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one, AG120 targets IDH1 mutations and is currently being evaluated in clinical trials as a potential treatment for various cancers. [] The clinical success of AG120 highlights the potential of targeting IDH1 mutations in cancer therapy and provides further support for the development of IDH305 as a therapeutic agent.

AG221 (Enasidenib)

  • Compound Description: AG221 (Enasidenib) is a first-in-class, orally available, potent, and selective inhibitor of mutant IDH2. [] It has demonstrated promising clinical activity in patients with relapsed or refractory AML with IDH2 mutations. []
  • Relevance: AG221 belongs to the same class of drugs as (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one and targets a closely related enzyme, IDH2. [] Both compounds act by inhibiting mutant forms of IDH enzymes, thereby reducing 2-HG production and restoring normal cellular differentiation processes.

AG881

  • Compound Description: AG881 is a potent, orally available, brain-penetrant, pan-mutant inhibitor of IDH1 and IDH2. [, ] It targets both mutant IDH1 and IDH2 enzymes, inhibiting the production of 2-HG. []

FT-2102

  • Compound Description: FT-2102 is another potent and selective inhibitor of mutant IDH1 that has demonstrated promising results in clinical trials for R/R AML. []
  • Relevance: Like (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one, FT-2102 specifically targets IDH1 mutations and has shown efficacy in treating R/R AML. [] The emergence of FT-2102 as a potential therapeutic option for IDH1-mutated cancers highlights the growing interest in this drug class and suggests that these agents may offer significant clinical benefits to patients with limited treatment options.

Erastin

  • Compound Description: Erastin is a small molecule that induces ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. []

Properties

CAS Number

1628805-46-8

Product Name

IDH-305

IUPAC Name

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

Molecular Formula

C23H22F4N6O2

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1

InChI Key

DCGDPJCUIKLTDU-SUNYJGFJSA-N

SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F

Solubility

Soluble in DMSO, not in water

Synonyms

IDH 305; IDH-305; IDH305.

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.